molecular formula C14H16FNO B1324210 8-(4-Fluorophenyl)-8-oxooctanenitrile CAS No. 898767-15-2

8-(4-Fluorophenyl)-8-oxooctanenitrile

Cat. No. B1324210
CAS RN: 898767-15-2
M. Wt: 233.28 g/mol
InChI Key: NTTYZDHOPCQHQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of compounds structurally related to 8-(4-Fluorophenyl)-8-oxooctanenitrile have been a focus of research. For instance, studies have been conducted on compounds with 4-fluorophenyl groups to analyze their crystal structures, molecular interactions, and Hirshfeld surface analyses. Such investigations often include the use of density functional theory (DFT) calculations and molecular docking studies, providing insights into their potential applications in various fields, including medicinal chemistry (Venkateshan et al., 2019).

Fluorescence and Spectroscopy

Research has also been conducted on the photophysical properties of 4-fluorophenyl-substituted compounds. These studies often involve understanding the fluorescence properties, electronic structures, and spectroscopic behaviors of these compounds. Such research is crucial in developing materials for electronic applications, such as organic light-emitting diodes (OLEDs), where fluorescence properties are key (Suliman et al., 2014).

Antioxidant Activity

There has been interest in the synthesis and evaluation of antioxidant activities of thiazolidin-4-one derivatives with 4-fluorophenyl groups. The biological evaluation of these compounds can provide insights into their potential therapeutic applications and their effectiveness as antioxidants (El Nezhawy et al., 2009).

Enantioselective Sensing

The use of fluorophenyl compounds in enantioselective sensing has been explored, particularly for detecting chiral carboxylic acids. Such research can have significant implications in developing new sensors and analytical techniques in stereochemistry and pharmaceutical analysis (Mei & Wolf, 2004).

Proton Transfer Studies

Investigations into the photoinduced ultrafast proton transfer processes of 8-hydroxyquinoline derivatives, which include fluorophenyl groups, have been carried out. Understanding these processes is important for applications in pharmacology and the development of fluorescent probes (Park et al., 2016).

Electrochemical and Spectroscopic Characteristics

The electrochemical and spectroscopic characteristics of copolymers synthesized from fluorophenyl derivatives have been studied. Such research is crucial for developing new materials with specific electrical and optical properties, which are important in the fields of material science and engineering (Wei et al., 2006).

Synthesis of Biologically Active Molecules

There has been significant focus on the synthesis and characterization of biologically active molecules, such as inhibitors of Hepatitis B, which include fluorophenyl components. This research is crucial for advancing pharmaceuticals and developing new therapeutic agents (Ivashchenko et al., 2019).

Safety and Hazards

This involves studying the potential risks associated with handling the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting future research directions. It could include potential applications, modifications to improve efficacy, or exploration of its mechanism of action .

properties

IUPAC Name

8-(4-fluorophenyl)-8-oxooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c15-13-9-7-12(8-10-13)14(17)6-4-2-1-3-5-11-16/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTYZDHOPCQHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642215
Record name 8-(4-Fluorophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Fluorophenyl)-8-oxooctanenitrile

CAS RN

898767-15-2
Record name 4-Fluoro-η-oxobenzeneoctanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(4-Fluorophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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